2-Ethylnaphtho[2,3-b]furan-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylnaphtho[2,3-b]furan-4,9-dione is a chemical compound that belongs to the class of naphthofurandiones. This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring, with an ethyl group attached to the naphthalene ring. It is known for its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing naphtho[2,3-b]furan-4,9-diones, including 2-ethylnaphtho[2,3-b]furan-4,9-dione, involves a visible-light-mediated [3+2] cycloaddition reaction. This reaction is performed under environmentally friendly conditions and shows excellent regioselectivity and functional group tolerance . Another method involves palladium-catalyzed reverse hydrogenolysis, which couples 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired naphthofurandiones .
Industrial Production Methods: Industrial production of this compound can be achieved through scalable synthetic routes such as the palladium-catalyzed reverse hydrogenolysis. This method is advantageous due to its waste-free approach and the use of commercially available catalysts .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylnaphtho[2,3-b]furan-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine in acetic acid can be used for bromination reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Brominated naphthofurandiones.
Scientific Research Applications
2-Ethylnaphtho[2,3-b]furan-4,9-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including cancer treatment and antiviral therapies.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-ethylnaphtho[2,3-b]furan-4,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also interact with DNA, causing cytotoxic effects in cancer cells . The exact pathways and molecular targets are still under investigation, but its ability to induce oxidative stress and apoptosis in cells is well-documented.
Comparison with Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: The parent compound without the ethyl group.
2-Methylnaphtho[2,3-b]furan-4,9-dione: A similar compound with a methyl group instead of an ethyl group.
2-Phenylnaphtho[2,3-b]furan-4,9-dione: A compound with a phenyl group attached to the naphthalene ring.
Comparison: 2-Ethylnaphtho[2,3-b]furan-4,9-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethyl group may enhance its lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets .
Properties
CAS No. |
18633-71-1 |
---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-ethylbenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H10O3/c1-2-8-7-11-12(15)9-5-3-4-6-10(9)13(16)14(11)17-8/h3-7H,2H2,1H3 |
InChI Key |
QORFLTDEUGKOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.